molecular formula C7H6N4O2 B6189072 1-azido-2-methyl-4-nitrobenzene CAS No. 16714-19-5

1-azido-2-methyl-4-nitrobenzene

Cat. No. B6189072
CAS RN: 16714-19-5
M. Wt: 178.1
InChI Key:
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Description

1-Azido-2-methyl-4-nitrobenzene is a valuable intermediate in organic synthesis due to the presence of both an azide group (-N₃) and a nitro group (-NO₂) on the benzene ring. The molecular formula of this compound is C7H7N3 .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The nitration of aromatic compounds such as benzene takes place readily in the liquid phase . A Friedel Crafts acylation followed by a Clemmensen Reduction is also a common method for synthesis .


Molecular Structure Analysis

The molecular structure of this compound is close to planar with the azido and methyl substituents lying on the benzene ring . The nitro group is inclined at an angle to the ring plane .


Chemical Reactions Analysis

The azide group in 1-Azido-4-nitrobenzene can be utilized for bioconjugation reactions, a technique for attaching molecules of interest to biomolecules such as proteins, antibodies, and nucleic acids. This allows researchers to label and track biomolecules within living cells or modify their properties for specific applications.


Physical And Chemical Properties Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Mechanism of Action

The nitration of benzene and methylbenzene involves three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitro group is meta directing, meaning that the first step needs to be the nitration .

Safety and Hazards

While specific safety data for 1-azido-2-methyl-4-nitrobenzene was not found, it’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar compounds . Ensure adequate ventilation and avoid contact with skin and eyes .

Future Directions

α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation, etc . They have been employed for the synthesis of a number of biologically important heterocyclic compounds . Future research may focus on exploring these applications further.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-2-methyl-4-nitrobenzene involves the conversion of 2-methyl-4-nitroaniline to 1-azido-2-methyl-4-nitrobenzene through diazotization and azidation reactions.", "Starting Materials": [ "2-methyl-4-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium azide", "Sodium hydroxide", "Water", "Ice" ], "Reaction": [ "Dissolve 2-methyl-4-nitroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Add a solution of sodium azide in water to the above solution dropwise with stirring to form 1-azido-2-methyl-4-nitrobenzene.", "Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Purify the product by recrystallization from ethanol." ] }

CAS RN

16714-19-5

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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